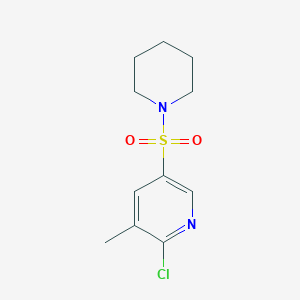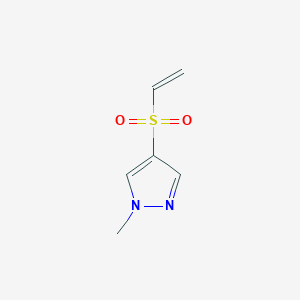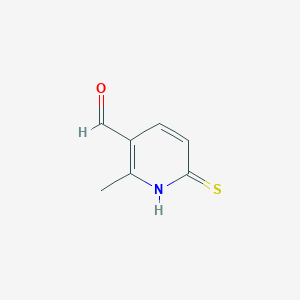
6-Mercapto-2-methylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Mercapto-2-methylnicotinaldehyde is an organic compound with the molecular formula C₇H₇NOS It is characterized by the presence of a mercapto group (-SH) and an aldehyde group (-CHO) attached to a methyl-substituted nicotinic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Mercapto-2-methylnicotinaldehyde typically involves the reaction of 6-methyl nicotinic acid with an appropriate thiol reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized equipment for temperature and pH control.
Chemical Reactions Analysis
Types of Reactions
6-Mercapto-2-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides can react with the mercapto group under basic conditions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of 6-mercapto-2-methylnicotinalcohol.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
6-Mercapto-2-methylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of specialized materials and catalysts
Mechanism of Action
The mechanism of action of 6-Mercapto-2-methylnicotinaldehyde involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol-reactive sites on proteins, potentially altering their function. The aldehyde group can also participate in Schiff base formation with amines, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
6-Methyl nicotinic acid: Lacks the mercapto group.
6-Mercaptonicotinaldehyde: Lacks the methyl group.
2-Methylnicotinaldehyde: Lacks the mercapto group.
Uniqueness
6-Mercapto-2-methylnicotinaldehyde is unique due to the presence of both the mercapto and aldehyde groups on a methyl-substituted nicotinic ring.
Properties
Molecular Formula |
C7H7NOS |
|---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
2-methyl-6-sulfanylidene-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H7NOS/c1-5-6(4-9)2-3-7(10)8-5/h2-4H,1H3,(H,8,10) |
InChI Key |
GOGJYKQIFPZQHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=S)N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




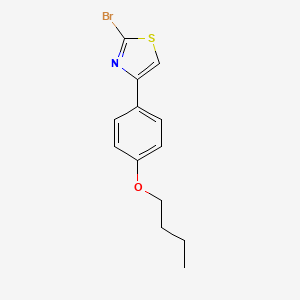


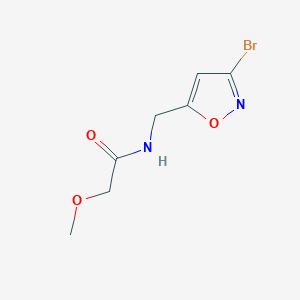

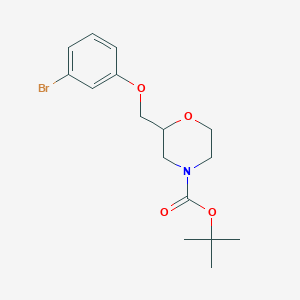
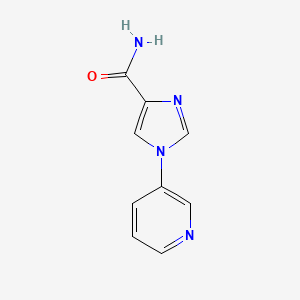
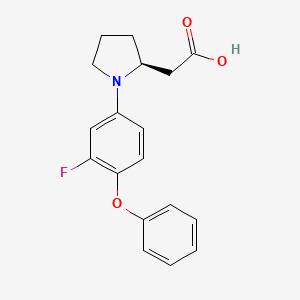
![Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate](/img/structure/B11790712.png)

